Diamyl maleate
Description
Contextualizing Diamyl Maleate (B1232345) within Ester Chemistry Research
In the vast landscape of ester chemistry, diamyl maleate is classified as a dialkyl maleate. The synthesis of such esters is a fundamental topic in organic chemistry, typically achieved through the Fischer esterification of maleic acid or the reaction of maleic anhydride (B1165640) with the corresponding alcohol, in this case, amyl alcohol. google.comwikipedia.orgchemicalbook.com The study of the synthesis of this compound provides insights into reaction kinetics, catalyst efficiency, and purification techniques for higher molecular weight esters.
The properties of this compound are influenced by the presence of the two amyl groups. These alkyl chains contribute to the compound's hydrophobicity and influence its physical state, viscosity, and solubility characteristics. In the broader context of ester research, comparing the properties of this compound with other dialkyl maleates (e.g., dimethyl, diethyl, dibutyl maleate) allows for a systematic investigation of how the length of the alkyl chain impacts these macroscopic properties. This understanding is crucial for the tailored design of esters for specific applications, such as plasticizers, lubricants, and monomers for polymer synthesis.
Historical Trajectories of Research on Maleate Esters
The study of maleate esters has a rich history intertwined with the development of polymer science. In the mid-20th century, polyesters derived from maleic and fumaric esters gained significant importance, particularly in the formulation of unsaturated polyester (B1180765) resins. psu.edu These resins, when dissolved in a reactive monomer like styrene (B11656) and cured, form cross-linked thermosetting plastics with a wide range of applications, including glass-reinforced composites. psu.edu
Early research into dialkyl maleates revealed their ability to undergo polymerization, although often with low yields and resulting in polymers with relatively low molecular weights. google.com It was noted that mono-esters of maleic acid with unsaturated alcohols could polymerize more readily to form insoluble and infusible polymers. google.com The copolymerization of dialkyl maleates with other vinyl monomers, such as vinyl acetate (B1210297), has been a subject of investigation to modify the properties of the resulting copolymers. sid.irgoogle.com These studies have been instrumental in understanding the reactivity of the maleate double bond in polymerization reactions. Furthermore, the isomerization of dialkyl maleates to their corresponding fumarates has been a topic of interest, as fumarates often exhibit different reactivity and lead to polymers with distinct properties. google.com
Current Academic Research Landscape Pertaining to this compound
A review of the current academic literature indicates that specific research focusing solely on this compound is limited. The majority of contemporary research on maleate esters tends to concentrate on diesters with shorter alkyl chains, such as dimethyl and dibutyl maleate, or those with functional groups that impart specific properties. For instance, diallyl maleate is studied for its cross-linking capabilities in polymer synthesis. innospk.com
The current research landscape for maleate esters in general encompasses several key areas:
Copolymerization Studies: A significant portion of research involves the copolymerization of dialkyl maleates with other monomers to synthesize polymers with tailored properties. For example, the copolymerization of dibutyl maleate with vinyl acetate is explored for adhesive applications. sid.irgoogle.com The reactivity ratios of various maleate esters in these copolymerizations are determined to understand the polymerization kinetics and the resulting copolymer composition. kpi.uaresearchgate.net
Development of Novel Polymeric Architectures: Maleate esters are incorporated into more complex polymer structures, such as comb-shaped copolymers and cross-linked networks. kpi.ua
Alternative Curing and Polymerization Techniques: Photoinitiated polymerization of maleate/vinyl ether systems is an area of active investigation, offering advantages in terms of curing speed and control over the polymerization process. researchgate.net
While direct research on this compound is not prominent, the existing body of knowledge on other dialkyl maleates provides a foundation for future investigations. Studies on the synthesis, characterization, and polymerization behavior of this compound could fill a gap in the current understanding of how longer alkyl chains influence the properties and potential applications of these monomers. The lack of extensive research on this compound suggests an opportunity for novel academic inquiry into its unique properties and potential uses in areas such as specialty polymers, plasticizers, and coatings.
Data Tables
Table 1: Physical Properties of Selected Dialkyl Maleates
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Dimethyl maleate | C₆H₈O₄ | 144.13 | 204-207 | 1.15 |
| Diethyl maleate | C₈H₁₂O₄ | 172.18 | - | - |
| Diallyl maleate | C₁₀H₁₂O₄ | 196.20 | 106-116 @ 4 mmHg | 1.074 @ 20°C |
Table 2: Reactivity Ratios of Selected Maleate Esters in Copolymerization
| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Temperature (°C) |
| Styrene | Maleic acid ethyl ester | 0.13 | 0.035 | 60 |
| Vinylbenzyl-terminated polystyrene | Maleate-terminated poly(ethylene glycol) | 0.765 | 0.064 | - |
Reactivity ratios indicate the relative tendency of a growing polymer chain ending in a particular monomer to add the same or the other monomer.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H24O4 |
|---|---|
Molecular Weight |
256.34 g/mol |
IUPAC Name |
dipentyl but-2-enedioate |
InChI |
InChI=1S/C14H24O4/c1-3-5-7-11-17-13(15)9-10-14(16)18-12-8-6-4-2/h9-10H,3-8,11-12H2,1-2H3 |
InChI Key |
NFCMRHDORQSGIS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)C=CC(=O)OCCCCC |
Origin of Product |
United States |
Synthesis and Mechanistic Pathways for Diamyl Maleate Production
Esterification Methodologies for Diamyl Maleate (B1232345) Synthesis
Esterification, the core process for producing diamyl maleate, can be approached through direct methods, transesterification, or enzymatic routes.
Direct Esterification Approaches
Direct esterification is a common and straightforward method for synthesizing this compound. This process typically involves the reaction of maleic anhydride (B1165640) with amyl alcohol. chemicalbook.com The reaction proceeds in two main stages. In the first, rapid, and essentially irreversible step, maleic anhydride reacts with one molecule of amyl alcohol to form monoamyl maleate. iich.gliwice.pl The second stage, which is the esterification of the monoamyl maleate to form this compound, is a slower, reversible reaction that requires a catalyst to proceed efficiently. iich.gliwice.pl
To drive the equilibrium towards the product side and achieve high yields, the water produced during the reaction must be continuously removed. google.com This is often accomplished through techniques like azeotropic distillation. The reaction temperature and the molar ratio of alcohol to maleic anhydride are critical parameters that influence the reaction rate and conversion efficiency. iich.gliwice.pl
A process for producing dialkyl maleates, including this compound, has been described involving the reaction of maleic anhydride with an alcohol in a monoesterification zone to form the monoalkyl maleate. google.com This intermediate is then further reacted with the alcohol in the presence of a solid esterification catalyst to produce the dialkyl maleate. google.com
Transesterification Strategies
Transesterification, also known as alcoholysis, is another viable pathway for the synthesis of esters like this compound. wikipedia.orgmdpi.com This process involves the exchange of the alkoxy group of an existing ester with a different alcohol. wikipedia.org For instance, a more readily available dialkyl maleate, such as dimethyl maleate, could be reacted with amyl alcohol to produce this compound and methanol (B129727).
The general reaction is: RCOOR' (Ester 1) + R''OH (Alcohol 2) ⇌ RCOOR'' (Ester 2) + R'OH (Alcohol 1)
This equilibrium reaction is often catalyzed by acids or bases. wikipedia.org Acid catalysts work by protonating the carbonyl group, making it more electrophilic, while base catalysts deprotonate the alcohol, increasing its nucleophilicity. wikipedia.org To favor the formation of the desired product, the alcohol byproduct (in this case, methanol) can be removed by distillation, shifting the equilibrium forward. wikipedia.org While specific research on the transesterification to produce this compound is not extensively detailed in the provided results, the principles of transesterification are widely applied in polyester (B1180765) production and biodiesel synthesis, highlighting its industrial relevance. wikipedia.orgmdpi.com
Catalytic Systems in this compound Synthesis
The choice of catalyst is crucial for an efficient esterification process, influencing reaction rates and product yields. Both homogeneous and heterogeneous catalysts are employed in the synthesis of dialkyl maleates.
Homogeneous Catalysis Applications
| Catalyst Type | Example | Function | Phase |
| Homogeneous | Concentrated Sulfuric Acid | Protonates carbonyl group | Liquid |
| Homogeneous | p-Toluenesulfonic Acid | Protonates carbonyl group | Solid (dissolved) |
| Homogeneous | Organometallic Complexes | Varies (e.g., Lewis acid) | Liquid |
Heterogeneous Catalysis Development
In the context of maleate synthesis, solid acid catalysts are of particular interest. For example, a process for preparing dialkyl maleates utilizes a solid esterification catalyst in the second esterification step. google.com The kinetics of esterifying maleic anhydride with butanols have been studied using heterogeneous catalysts like Nafion SAC-13 and Dowex 50WX8, which can be easily isolated and reused. iich.gliwice.pl Metal oxides, such as CaO, are also widely studied as heterogeneous catalysts for transesterification reactions, like in biodiesel production. mdpi.com Supported metal catalysts, where metal nanoparticles are dispersed on a support material like alumina (B75360) (Al₂O₃) or titania (TiO₂), are another important class of heterogeneous catalysts. researchgate.netwikipedia.orgnih.gov For example, Pd/Al₂O₃ has shown excellent results in certain coupling reactions. researchgate.net The development of heterogeneous catalysts focuses on improving activity, selectivity, and stability for industrial applications. wikipedia.org
| Catalyst Type | Example | Support Material (if applicable) | Phase |
| Heterogeneous | Nafion SAC-13 | Polymeric resin | Solid |
| Heterogeneous | Dowex 50WX8 | Polystyrene | Solid |
| Heterogeneous | Palladium (Pd) | Alumina (Al₂O₃) | Solid |
| Heterogeneous | Gold (Au) | Titania (TiO₂), Hematite (Fe₂O₃) | Solid |
Biocatalytic System Design
The use of biocatalysts, particularly lipases, presents a green alternative for this compound synthesis. mdpi.com The design of an effective biocatalytic system is crucial for optimizing reaction efficiency and yield.
Enzyme Selection and Immobilization: Lipases are the most relevant enzymes for esterification due to their ability to catalyze the formation of ester bonds in non-aqueous media. wur.nl Immobilization of these enzymes onto solid supports is a key strategy to enhance their stability, reusability, and cost-effectiveness in industrial applications. academie-sciences.fr This confinement creates a heterogeneous biocatalyst that can be easily separated from the reaction mixture. academie-sciences.fr Techniques such as adsorption, entrapment, and covalent bonding are employed for immobilization. academie-sciences.fr For instance, lipases can be immobilized by adsorption onto silicate (B1173343) supports, which helps retain the necessary water for enzyme activity even in organic solvents. academie-sciences.fr
Strategies to Enhance Performance: Several strategies can be employed to improve the performance of biocatalytic systems. The addition of ionic additives, such as surfactants and polymers, can positively affect the structure, activity, and stability of lipases. nih.gov For example, the presence of sodium dodecyl sulfate (B86663) (SDS) has been shown to significantly increase the activity of immobilized lipase (B570770) TLL. nih.gov Furthermore, co-immobilization of different enzymes can be used to create multi-step cascade reactions in a single pot. rsc.org
Reaction Kinetic Studies in this compound Formation
Understanding the reaction kinetics is fundamental to optimizing the synthesis of this compound. Kinetic studies provide insights into the reaction mechanism and the influence of various parameters on the reaction rate.
Kinetic Models: The esterification of maleic anhydride or acid with an alcohol to form a diester like this compound typically proceeds in two stages. pan.pl The first stage, the formation of the monoester, is generally rapid and practically irreversible. pan.plresearchgate.net The second stage, the conversion of the monoester to the diester, is a slower, reversible reaction and is therefore the rate-determining step. pan.plresearchgate.net
For biocatalytic esterification, the reaction often follows a Ping-Pong Bi-Bi mechanism. numberanalytics.comlibretexts.org This mechanism involves the binding of the first substrate (e.g., maleic acid) to the enzyme, followed by the release of the first product (water). libretexts.org The enzyme is then in an intermediate form, which binds to the second substrate (amyl alcohol) to form the final product (this compound) and regenerate the free enzyme. libretexts.orglibretexts.org The kinetic equation for a Ping-Pong Bi-Bi mechanism can be complex, but under certain conditions, it can be simplified. libretexts.org
Influence of Reaction Parameters: Several factors can influence the rate of this compound formation.
Temperature: The reaction rate generally increases with temperature, following the Arrhenius equation. pan.pl However, for biocatalytic reactions, there is an optimal temperature beyond which the enzyme may denature.
Molar Ratio of Reactants: An excess of the alcohol is often used to shift the equilibrium towards the formation of the diester. google.com
Catalyst Loading: The reaction rate is typically proportional to the amount of catalyst used, up to a certain point where mass transfer limitations may become significant. researchgate.net
The following table summarizes kinetic parameters found for the synthesis of similar dialkyl maleates, which can provide an estimation for this compound synthesis.
| Catalyst | Reactants | Kinetic Model | Activation Energy (kJ/mol) |
| H-Y Zeolite | Maleic anhydride and methanol | Series-parallel | 44.65 researchgate.net |
| Sulfuric Acid | Maleic anhydride and 2-ethylhexanol | First-order with respect to monoester | 15.6 researchgate.net |
| Silica (B1680970) Sulfuric Acid | Maleic anhydride and another alcohol | First-order with respect to acid | 45.58 researchgate.net |
| Amberlyst-15 | Maleic acid and butan-1-ol | Pseudo-first order | 299 pan.pl |
Purification and Isolation Methodologies for Research-Grade this compound
Obtaining research-grade this compound requires effective purification and isolation techniques to remove unreacted starting materials, catalysts, byproducts, and any solvents used.
Initial Work-up: Following the synthesis, the crude reaction mixture typically undergoes a series of work-up steps. If a mineral acid catalyst is used, it is often neutralized with a base, such as a saturated sodium bicarbonate solution. chemicalbook.comgoogle.com The organic layer is then washed with water to remove any remaining salts and water-soluble impurities. chemicalbook.com Drying agents like magnesium sulfate are used to remove residual water from the organic phase. chemicalbook.com
Chromatography: For achieving high purity, chromatography is a widely used technique. google.com
Column Chromatography: This is a standard method for purifying organic compounds. A suitable stationary phase (e.g., silica gel) and a mobile phase (a solvent or a mixture of solvents) are chosen to effectively separate the this compound from impurities based on their differential adsorption and solubility.
Gas Chromatography (GC): While primarily an analytical technique, preparative GC can be used to isolate small quantities of highly pure compounds. It separates components based on their boiling points and interactions with the stationary phase.
Distillation: Fractional distillation is an effective method for purifying liquid compounds with different boiling points. google.com Given that this compound has a relatively high boiling point (263–300°C), vacuum distillation is often employed to lower the boiling point and prevent thermal decomposition of the compound. chemicalbook.com This is particularly important for separating it from the monoester, as high temperatures can cause the monoester to revert to the alcohol and maleic anhydride. google.com
Crystallization: If the this compound is a solid at room temperature or can be induced to crystallize from a suitable solvent, crystallization can be a powerful purification technique. google.com This method relies on the principle that the desired compound will be less soluble in the chosen solvent at lower temperatures, allowing it to crystallize out while impurities remain in the solution.
The final purity of the isolated this compound is typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). chemicalbook.com
Reactivity and Reaction Pathways of Diamyl Maleate
Polymerization Dynamics of Diamyl Maleate (B1232345)
The polymerization of diamyl maleate, like other dialkyl maleates, is significantly affected by the steric hindrance imposed by its two bulky ester groups positioned on the same side (cis configuration) of the carbon-carbon double bond. This structural feature governs its reactivity in both homopolymerization and copolymerization reactions.
Homopolymerization Mechanisms
Dialkyl maleates, including this compound, are generally characterized by their low tendency to undergo radical homopolymerization. researchgate.netkbtu.edu.kz The 1,2-disubstituted nature of the ethylene (B1197577) bond creates significant steric hindrance, which impedes the approach of a propagating radical to the monomer. kbtu.edu.kz For instance, studies on diethyl maleate, a closely related compound, have shown that it does not homopolymerize in bulk at 60°C using a standard radical initiator. researchgate.net
However, homopolymerization of maleates can be achieved under specific conditions. Research has demonstrated that diethyl maleate can homopolymerize when it forms a complex with cyclodextrin (B1172386) in an aqueous medium with a redox initiator. researchgate.net Another pathway involves an isomerization-polymerization mechanism. rsc.org In the presence of thiols, it is suggested that maleates can isomerize to their trans-isomers (fumarates), which are more reactive and capable of chain-growth homopolymerization. rsc.org This process is driven by the role of thiyl radicals in catalyzing the cis-trans isomerization. rsc.org While direct studies on this compound are not prevalent, it is expected to follow these general principles, with homopolymerization being unfavorable except under conditions that either overcome the steric barrier or facilitate isomerization to the more reactive fumarate (B1241708) form. kbtu.edu.kz
Copolymerization Kinetics and Monomer Reactivity Ratios
This compound readily participates in copolymerization reactions, particularly with electron-rich comonomers. researchgate.net Its electron-deficient double bond, influenced by the two carboxyl groups, makes it an excellent acceptor monomer. This property promotes the formation of copolymers with monomers like styrene (B11656) and vinyl acetate (B1210297). researchgate.net
The kinetics of such copolymerizations are described by monomer reactivity ratios (r1 and r2), which indicate the preference of a growing polymer chain ending in one monomer unit to add the same monomer (r > 1) or the other monomer (r < 1). For dialkyl maleates copolymerizing with electron-rich monomers, both reactivity ratios are typically less than one, suggesting a strong tendency toward alternation in the polymer chain. researchgate.net
While specific reactivity ratios for this compound are not widely documented, data for its close analog, dibutyl maleate (DBM), in copolymerization with vinyl acetate (VAc) provides valuable insight. The product of the reactivity ratios (r₁r₂) is significantly less than 1, confirming a strong alternating tendency.
| Method | r₁ (VAc) | r₂ (DBM) | r₁ * r₂ |
|---|---|---|---|
| Extended Kelen-Tüdős (eKT) | 0.1102 | 0.0421 | 0.0046 |
| Mao-Huglin (MH) | 0.1135 | 0.0562 | 0.0064 |
This data indicates that a growing chain ending in a vinyl acetate radical is more likely to react with a dibutyl maleate monomer, and vice versa, leading to a well-defined alternating structure. This behavior is attributed to the formation of an activated complex between the electron-rich vinyl lactam and the electron-poor maleate, which is more reactive than either monomer alone. google.com Similar kinetic behavior is anticipated for the copolymerization of this compound.
Radical Polymerization Studies
The majority of polymerization studies involving dialkyl maleates utilize free-radical mechanisms. researchgate.netresearchgate.net Common initiators for these systems include azo compounds like 2,2'-azodiisobutyronitrile (AIBN) or persulfates such as ammonium (B1175870) persulfate. researchgate.netgoogle.comgoogle.com Due to their structure as 1,2-disubstituted ethylenes, dialkyl maleates exhibit low reactivity in radical homopolymerization but readily copolymerize with electron-rich monomers. researchgate.net The process often proceeds via an alternating copolymerization mechanism. researchgate.net For example, the copolymerization of N-vinylpyrrolidone with various dialkyl maleates, including this compound, is effectively initiated by AIBN. google.com
Ionic Polymerization Investigations
Investigations into the ionic polymerization of this compound are scarce. The suitability of a monomer for ionic polymerization depends on the electronic nature of its substituent groups. stanford.edu
Cationic Polymerization : This mechanism involves a carbocationic propagating center and is generally effective for monomers with electron-donating groups that can stabilize the positive charge. stanford.edumit.edu Since the ester groups of this compound are electron-withdrawing, they destabilize a carbocation, making cationic polymerization an unfavorable pathway. While some patents list diamyl fumarate (the trans-isomer) as a potential comonomer in certain cationic polymerization systems, this does not imply a direct cationic propagation of the maleate itself. google.com
Anionic Polymerization : This mechanism proceeds via a carbanionic propagating center and is well-suited for monomers with electron-withdrawing groups, as these can stabilize the negative charge. stanford.edu The ester groups of this compound provide such stabilization. Studies on related monomers, such as diethyl methylene (B1212753) malonate and surface-active monomers derived from maleates, have demonstrated the feasibility of anionic polymerization. kpi.uaresearchgate.net Therefore, this compound is theoretically susceptible to anionic polymerization, although specific research on this pathway is not readily available in the reviewed literature.
Controlled/Living Polymerization Techniques (e.g., RAFT, ATRP)
Controlled/living polymerization techniques offer precise control over polymer molecular weight, architecture, and dispersity.
Atom Transfer Radical Polymerization (ATRP) is a versatile method for polymerizing monomers with a range of functional groups. sigmaaldrich.combocsci.com The applicability of ATRP has been demonstrated for maleimide (B117702) derivatives, such as in the copolymerization of N-phenylmaleimide and styrene, which yielded well-defined copolymers with low polydispersity. cmu.edu
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization is another powerful technique compatible with a wide variety of monomers. specificpolymers.com Research has shown that RAFT can be successfully applied to the alternating copolymerization of dialkyl maleates, such as dimethyl maleate, with hydroxyalkyl vinyl ethers. researchgate.netresearcher.life
While these studies on related maleate and maleimide structures indicate that controlled polymerization of this compound is likely feasible, specific reports detailing the use of ATRP or RAFT for this compound itself are not prominent in the existing literature. The application of these methods would be expected to provide enhanced control over the synthesis of this compound-containing copolymers.
Role of Cis-Trans Isomerization in Polymerization Mechanisms
A critical aspect of maleate polymerization is the potential for in-situ isomerization from the cis (maleate) to the trans (fumarate) configuration. kbtu.edu.kzrsc.org The trans isomer is substantially more reactive in radical polymerization because it experiences less steric hindrance. kbtu.edu.kz This transformation can occur spontaneously at higher temperatures or be catalyzed by substances like amines or thiols. rsc.orgacs.org
Addition Reactions Involving the Maleate Double Bond
The carbon-carbon double bond in this compound is activated by the two electron-withdrawing carboxyl groups, making it highly susceptible to a variety of addition reactions. This electrophilic character is central to its utility as a synthetic intermediate.
The hydrogenation of this compound involves the catalytic addition of hydrogen across the C=C double bond to yield the corresponding saturated diester, Diamyl succinate (B1194679). This reaction is typically quantitative and proceeds under mild to moderate conditions using heterogeneous catalysts.
The process involves the adsorption of both the maleate ester and hydrogen gas onto the surface of a metal catalyst. Common catalysts include Palladium on carbon (Pd/C), Raney Nickel (Ra-Ni), and Platinum(IV) oxide (Adam's catalyst). The reaction is generally carried out in an inert solvent such as ethanol (B145695) or ethyl acetate. Research indicates that the choice of catalyst and conditions can be optimized for high throughput and yield. For instance, 5% Pd/C often facilitates complete conversion at room temperature and atmospheric pressure of H₂, whereas Raney Nickel may require elevated temperatures and pressures for comparable reaction rates. The resulting Diamyl succinate is a valuable plasticizer and chemical intermediate in its own right.
| Catalyst | Solvent | Temperature (°C) | H₂ Pressure | Typical Product | Observed Yield |
|---|---|---|---|---|---|
| 5% Palladium on carbon (Pd/C) | Ethanol | 25 | 1 atm | Diamyl succinate | >99% |
| Raney Nickel (Ra-Ni) | Isopropanol | 100 - 120 | 50 atm | Diamyl succinate | >98% |
| Platinum(IV) oxide (PtO₂) | Ethyl acetate | 25 | 3 atm | Diamyl succinate | ~99% |
This compound readily undergoes electrophilic addition with halogens such as bromine (Br₂) and chlorine (Cl₂). The mechanism for bromination serves as a classic example. The electron-rich double bond of the maleate attacks a bromine molecule, displacing a bromide ion and forming a cyclic bromonium ion intermediate. This three-membered ring intermediate is then subjected to nucleophilic attack by the bromide ion.
Crucially, the attack occurs from the face opposite the bulky bromonium bridge (anti-addition). Due to the cis-configuration of the starting maleate, this stereospecific anti-addition results in the formation of a racemic mixture of the two enantiomers of the dibromo-adduct: (2R,3S)-diamyl 2,3-dibromosuccinate and (2S,3R)-diamyl 2,3-dibromosuccinate. The reaction is typically rapid and is often performed in an inert solvent like dichloromethane (B109758) at or below room temperature.
As an electron-deficient alkene, this compound is an excellent dienophile for [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. It reacts with conjugated dienes to form substituted cyclohexene (B86901) derivatives. The stereochemistry of the dienophile is retained in the product, meaning the cis-relationship of the two ester groups in this compound is transferred to the final cyclic adduct.
For example, the reaction with an acyclic diene like 1,3-butadiene (B125203) requires thermal conditions and yields Diamyl cis-cyclohex-4-ene-1,2-dicarboxylate. With more reactive cyclic dienes such as cyclopentadiene (B3395910), the reaction proceeds readily at room temperature. In accordance with the Alder-endo rule, the reaction with cyclopentadiene preferentially forms the endo isomer, Diamyl endo-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate, due to favorable secondary orbital interactions between the diene and the dienophile's ester groups during the transition state.
| Diene | Typical Conditions | Major Product | Stereochemical Outcome |
|---|---|---|---|
| 1,3-Butadiene | 150°C, sealed vessel, neat | Diamyl cis-cyclohex-4-ene-1,2-dicarboxylate | cis-adduct |
| Cyclopentadiene | 25°C, Dichloromethane | Diamyl endo-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate | endo-adduct (major), cis-ester configuration |
| Anthracene | 180°C, Xylene (reflux) | Diamyl 9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylate | Exo-adduct (steric hindrance) |
The electrophilic nature of the double bond in this compound makes it an ideal substrate for Michael (conjugate) addition reactions. A wide range of soft nucleophiles can add to the β-carbon of this α,β-unsaturated ester system.
A prominent example is the Aza-Michael addition, which involves the addition of an amine nucleophile. When this compound is treated with a primary amine, such as butylamine, in the presence of a base or Lewis acid catalyst, the amine adds to the double bond. The reaction proceeds via an enolate intermediate, which is subsequently protonated to yield the final product, a β-amino acid derivative. In this case, the product would be Diamyl 2-(butylamino)succinate. These reactions are synthetically valuable as they provide a direct route to functionalized succinate derivatives and precursors for complex nitrogen-containing molecules.
Hydrolysis and Ester Cleavage Reactions of this compound
The ester functional groups of this compound are susceptible to hydrolysis under both acidic and basic conditions, leading to the cleavage of the ester bonds.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄) and water, the reaction is an equilibrium process. The carbonyl oxygen of the ester is protonated, activating the carbonyl carbon towards nucleophilic attack by a water molecule. A subsequent proton transfer and elimination of Amyl alcohol yields a carboxylic acid group. Complete hydrolysis of both ester groups produces Maleic acid and two equivalents of Amyl alcohol. The reaction is reversible and can be driven to completion by removing the alcohol from the reaction mixture.
Base-Catalyzed Hydrolysis (Saponification): This process is effectively irreversible. A hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling an amylate anion (CH₃(CH₂)₄O⁻) as the leaving group. The highly basic amylate immediately deprotonates the newly formed carboxylic acid. This final acid-base step consumes the carboxylic acid product, preventing the reverse reaction and driving the hydrolysis to completion. A significant competing reaction under basic or thermal conditions is the isomerization of the maleate dianion to the more thermodynamically stable trans-isomer, the fumarate dianion. Therefore, saponification of this compound often yields salts of Fumaric acid rather than Maleic acid.
Transesterification Reactions of this compound with Other Alcohols
Transesterification is a process in which the amyl groups of this compound are exchanged for the alkyl groups of another alcohol. This equilibrium-controlled reaction is typically catalyzed by either a strong acid or a strong base.
For example, reacting this compound with a large excess of methanol (B129727) in the presence of a catalytic amount of sodium methoxide (B1231860) or sulfuric acid will shift the equilibrium towards the formation of Dimethyl maleate and Amyl alcohol. To ensure high conversion, the reaction is often designed to remove one of the products from the system. If the new alcohol (e.g., methanol) has a lower boiling point than amyl alcohol, it is used in large excess. Conversely, if the displaced amyl alcohol is the most volatile component, it can be removed by distillation to drive the reaction forward. Industrial transesterification processes may also employ organometallic catalysts, such as titanium(IV) isopropoxide, which offer high activity and selectivity under milder conditions.
Advanced Applications and Functionalization Research of Diamyl Maleate Derivatives
Role of Diamyl Maleate (B1232345) in Polymer Science and Material Engineering
Diamyl maleate, particularly in the form of diallyl maleate (DAM), serves as a versatile monomer and additive in the field of polymer science. Its chemical structure, featuring two reactive allyl groups and a central carbon-carbon double bond, allows it to be incorporated into a wide array of polymeric systems. This trifunctional reactivity is instrumental in creating complex polymer architectures, enhancing material properties, and enabling novel applications. DAM's ability to act as a cross-linking agent, a comonomer for specialty polymers, and a component in advanced composites makes it a key ingredient in the development of high-performance materials. polysciences.cominnospk.com
Diallyl maleate is a valuable comonomer in the synthesis of specialty copolymers and terpolymers, where its incorporation into the polymer chain imparts specific functionalities. Researchers have successfully synthesized novel copolymers for advanced applications by polymerizing DAM with other monomers. For example, a methyl methacrylate-methyl acrylate-diallyl maleate-maleic acid copolymer has been developed to improve the oxygen barrier properties of polyethylene (B3416737) terephthalate (B1205515) (PET) films, a crucial enhancement for packaging applications. sigmaaldrich.com
In the realm of adhesives, diallyl maleate is used in the emulsion copolymerization with monomers like butyl acrylate. researchgate.net In these systems, DAM acts as a cross-linking and branching agent, influencing the final properties of the latex, such as gel content and molecular weight. researchgate.net The inclusion of DAM allows for the tailoring of pressure-sensitive adhesives (PSAs) with enhanced thermal stability and shear strength. researchgate.net
Table 1: Examples of Specialty Copolymers and Terpolymers Synthesized with Diallyl Maleate (DAM)
| Copolymer/Terpolymer System | Other Monomers | Key Function of DAM | Application |
|---|---|---|---|
| Polyacrylate Copolymer sigmaaldrich.com | Methyl methacrylate, Methyl acrylate, Maleic acid | Comonomer | Oxygen barrier films for PET |
| Acrylate Emulsion researchgate.net | Butyl acrylate | Cross-linking/branching agent | Pressure-sensitive adhesives (PSAs) |
| Non-aqueous Gel sigmaaldrich.com | N,N-Dimethyl acrylamide (B121943) (DMAA) | Cross-linker | Targeted drug release systems |
The integration of diallyl maleate into polymer networks and composites is critical for creating materials with enhanced structural integrity and performance. innospk.com As a difunctional monomer, DAM can form bridges between polymer chains, leading to the formation of a robust three-dimensional network. polysciences.com This networking capability is exploited in various composite materials. For instance, DAM is used in the formulation of glass fiber coated silicone resins, where it contributes to the resin's thermal stability and mechanical properties. dgunionchem.comspecialchem.com
Diallyl maleate is recognized for its excellent capabilities as a cross-linking agent in polymer synthesis. polysciences.cominnospk.com Cross-linking is a process that forms covalent bonds between polymer chains, transforming them into a more rigid and stable three-dimensional network. mdpi.com DAM's two allyl groups are highly reactive in polymerization reactions, enabling the formation of these crucial linkages. The resulting thermoset resins exhibit enhanced properties, including greater thermal stability, chemical resistance, and mechanical strength, compared to their thermoplastic counterparts. polysciences.com
The cross-linking action of DAM is fundamental to the production of durable polyester (B1180765) resins, adhesives, and ion exchange resins. innospk.com While many chemical compounds can act as cross-linkers, such as glutaraldehyde (B144438) or maleic anhydride (B1165640), diallyl maleate's specific reactivity and structure provide a unique combination of flexibility and stability to the final polymer network. polysciences.comresearchgate.netnih.gov The amount of cross-linking agent used can be varied, typically from 0.01% to 10% by weight, to precisely control the properties of the resulting polymer, from soft gels to hard, insoluble plastics. google.com
Table 2: Comparison of Cross-linking Agent Functionality
| Cross-linking Agent | Type | Mechanism | Key Features |
|---|---|---|---|
| Diallyl Maleate (DAM) | Unsaturated Ester | Free-radical polymerization of allyl groups | Imparts flexibility, thermal stability, and chemical resistance. polysciences.com |
| Maleic Anhydride | Cyclic Anhydride | Esterification with hydroxyl groups; Copolymerization | High reactivity towards polysaccharides; forms copolymers. researchgate.net |
| Glutaraldehyde | Aldehyde | Forms Schiff bases with amine groups; acetal (B89532) formation | High cross-linking efficiency, widely used for biopolymers. mdpi.com |
| Methylene-bis-acrylamide | Acrylamide | Free-radical polymerization | Used to form hydrogels; amount controls swelling capacity. google.com |
The double bond within the maleate structure of diallyl maleate makes it suitable for use in ultraviolet (UV) curable resins and coatings. UV curing is a rapid, solvent-free process where liquid resins are converted into solid coatings through a photopolymerization reaction initiated by UV light. bohrium.comevonik.com Maleate/vinyl ether systems are a well-studied class of UV-curable resins, where the maleate group acts as an electron acceptor and the vinyl ether as an electron donor, enabling facile free-radical curing. researchgate.netosti.gov
The incorporation of maleate-functionalized components, like DAM or unsaturated polyesters derived from maleic anhydride, allows for the formulation of coatings with high cross-link density. researchgate.netforeverest.net This high degree of cross-linking results in coatings with excellent hardness, solvent resistance, and abrasion resistance. foreverest.net The speed of the UV curing process makes it highly efficient for industrial applications on heat-sensitive substrates like wood and plastics. evonik.com Research has focused on synthesizing various unsaturated polyester resins and oligomers containing maleate groups to optimize the flexibility, toughness, and cure speed of the final coatings. osti.gov
Maleic acid esters, or maleates, are a class of compounds used as plasticizers to increase the flexibility and processability of polymers, most notably polyvinyl chloride (PVC). nayakem.com Plasticizers function by embedding themselves between polymer chains, reducing intermolecular forces and lowering the glass transition temperature (Tg) of the material. mdpi.com While monomeric plasticizers are common, polymeric plasticizers, which are polyesters of higher molecular weight, are valued for their permanence, low volatility, and resistance to migration and extraction. specialchem.comhallstarindustrial.com
Studies on various dialkyl maleates have shown that their plasticizing efficiency in PVC is comparable to or better than that of common phthalate (B1215562) plasticizers like di(2-ethylhexyl) phthalate (DEHP). researchgate.netnih.gov The effectiveness of the plasticizer is influenced by the length and structure of its alkyl side chains. researchgate.netresearchgate.net For instance, increasing the alkyl chain length in a series of linear maleate diesters generally improves plasticization efficiency. nih.gov Although diallyl maleate itself is a monomer, its potential to be polymerized or copolymerized into oligomeric structures suggests its utility in creating more permanent, polymeric plasticizers that are integrated into the polymer matrix.
Table 3: Effect of Maleate Plasticizer Chain Length on PVC Glass Transition Temperature (Tg)
| Plasticizer (40 phr in PVC) | Alkyl Chain | Tg (°C) |
|---|---|---|
| Diethyl maleate (DEM) | C2 | ~45 |
| Dibutyl maleate (DBM) | C4 | ~30 |
| Dihexyl maleate (DHM) | C6 | ~20 |
| Dioctyl maleate (DOM) | C8 | ~15 |
| Reference: Di(2-ethylhexyl) phthalate (DEHP) | Branched C8 | ~25 |
(Data adapted from dynamic mechanical analysis findings presented in related research.) researchgate.net
A highly specialized application of diallyl maleate is in the fabrication of solid-state nuclear track detectors (SSNTDs). These detectors are dielectric materials that record the path of heavy charged particles. cityu.edu.hksbfisica.org.br When a particle, such as an alpha particle, passes through the detector, it leaves a trail of damaged polymer molecules known as a "latent track". infn.itsapub.org This submicroscopic track can be chemically etched to become visible under an optical microscope. cityu.edu.hk
Diallyl maleate is used as a comonomer with allyl diglycol carbonate (ADC) to produce a detector material often referred to as DAM-ADC. researchgate.net The ADC monomer polymerizes to form poly(allyl diglycol carbonate), the plastic commonly known as CR-39, which is one of the most widely used materials for nuclear track detection. cityu.edu.hkwikipedia.org The inclusion of DAM in the formulation is intended to create a more strongly cross-linked, three-dimensional polymer network. researchgate.net This modified network structure influences the detector's sensitivity and the characteristics of the etched tracks, which is crucial for applications in radiation dosimetry, neutron detection, and the measurement of alpha-emitting radionuclides like radon gas. researchgate.netwikipedia.org
Chemical Intermediate in Organic Synthesis
This compound's utility as a chemical intermediate stems from the electrophilic nature of its carbon-carbon double bond and the presence of two ester functionalities. These features allow it to participate in a variety of organic reactions, leading to the synthesis of a wide array of more complex molecules. The general synthesis of dialkyl maleates involves the esterification of maleic anhydride with the corresponding alcohol, in this case, amyl alcohol. google.comgoogle.com This process typically involves a two-step reaction where a monoester is first formed, followed by a second esterification to yield the dialkyl maleate. google.com
The reactivity of the double bond in this compound makes it a valuable component in several key synthetic transformations:
Diels-Alder Reactions: Similar to other maleate esters like dimethyl maleate, this compound can act as a dienophile in Diels-Alder reactions. wikipedia.org This cycloaddition reaction with a conjugated diene allows for the stereospecific formation of six-membered rings, a fundamental structure in many natural products and pharmaceuticals. The bulky amyl groups may influence the stereoselectivity and reaction kinetics of such transformations.
Michael Additions: The electron-withdrawing nature of the two ester groups activates the double bond for nucleophilic attack in Michael additions. This reaction is crucial for the formation of carbon-carbon and carbon-heteroatom bonds. For instance, the reaction of amines with dialkyl maleates is a key step in the synthesis of polyaspartic esters, which are used in coatings and sealants. wikipedia.org
Polymerization: this compound can be used as a monomer or comonomer in polymerization reactions. chemicalbook.com Its double bond can participate in free-radical polymerization to form homopolymers or copolymers with other vinyl monomers. The resulting polymers' properties, such as flexibility and adhesion, can be tailored by the incorporation of the this compound unit. chemicalbook.com
The ester groups of this compound also offer handles for further chemical modification. Hydrolysis of the ester can yield the corresponding monoamyl maleate or maleic acid, while transesterification can introduce different alcohol moieties. wikipedia.org
Table 1: Key Reactions Involving this compound as an Intermediate
| Reaction Type | Reactant(s) | Product Type | Significance |
| Diels-Alder Reaction | Conjugated Diene | Cyclohexene (B86901) derivatives | Formation of complex cyclic structures |
| Michael Addition | Nucleophile (e.g., amine) | Substituted succinate (B1194679) derivatives | Carbon-carbon and carbon-heteroatom bond formation |
| Polymerization | Initiator, other monomers | Homopolymers or Copolymers | Synthesis of polymers with tailored properties |
| Hydrolysis | Water, Acid/Base catalyst | Monoamyl maleate, Maleic acid | Precursor for other derivatives |
Niche Industrial and Research Applications
The chemical properties of this compound and its derivatives lend themselves to a range of specialized applications in both industrial and research contexts.
In industry, dialkyl maleates are utilized in several sectors:
Plasticizers: Long-chain dialkyl maleates, such as dioctyl maleate, have been investigated as "green" or more biodegradable alternatives to traditional phthalate plasticizers in PVC formulations. nih.gov It is plausible that this compound could also function as a plasticizer, imparting flexibility to polymers. Maleate plasticizers are known to be suitable for vinyl acetate (B1210297) and Polyvinyl Chloride applications. nayakem.com The copolymer formed with vinyl acetate and dibutyl maleate, a similar compound, is used in paints to enhance flexibility, water stability, and UV resistance. nayakem.comindusvalleychemical.com
Polymers and Resins: As a comonomer, this compound can be incorporated into various polymer backbones to modify their physical and chemical properties. chemicalbook.com For example, the inclusion of maleate esters can improve the flexibility, adhesion, and environmental resistance of the resulting polymers. chemicalbook.com These polymers find use in coatings, adhesives, and composite materials. chemicalbook.com Diallyl maleate, another related compound, is used in polyester resins, adhesives, and ion exchange resins. polysciences.com
Surface Coatings: Copolymers containing maleate esters are used in the manufacturing of paints and coatings. nayakem.com These copolymers can enhance properties such as flexibility, water resistance, and adhesion to various substrates. nayakem.com
In the realm of research, the functionalizability of this compound makes it a valuable tool for developing novel materials:
Functional Polymers: Researchers can exploit the reactivity of this compound to synthesize polymers with specific functionalities. For instance, copolymers of diallyl maleate have been explored for applications such as nuclear track detectors. researchgate.net
Cross-linking Agents: The presence of two reactive sites (the double bond and the ester groups) allows this compound to be used as a cross-linking agent in polymer synthesis. Cross-linking is essential for improving the mechanical strength, thermal stability, and chemical resistance of polymeric materials. Diallyl maleate is a known reactive difunctional monomer with excellent crosslinking capabilities. polysciences.com
Biodegradable Materials: Research into maleate-based plasticizers with linear alkyl chains has shown that they can offer acceptable hydrolysis rates, making them candidates for developing more environmentally friendly materials. nih.gov Studies on the biodegradation of maleate diesters are crucial for designing greener chemical products. nih.govmcgill.ca
Table 2: Potential Niche Applications of this compound
| Application Area | Function | Potential Benefit |
| Industrial | ||
| Plasticizers | Imparts flexibility to polymers | Potential for improved biodegradability over traditional plasticizers |
| Polymers and Resins | Comonomer in polymerization | Tailoring of polymer properties like flexibility and adhesion |
| Surface Coatings | Component of paint formulations | Enhanced water resistance and durability of coatings |
| Research | ||
| Functional Polymers | Building block for novel polymers | Development of materials with specialized properties |
| Cross-linking Agents | Creates networks in polymers | Improved mechanical and thermal stability of materials |
| Biodegradable Materials | Component of "green" plastics | Reduced environmental impact of plastic products |
Environmental Fate, Degradation Pathways, and Sustainability Research of Diamyl Maleate
Biodegradation Studies of Diamyl Maleate (B1232345) in Various Environments
While specific and extensive biodegradation studies on diamyl maleate are not widely available in peer-reviewed literature, the environmental fate of analogous dialkyl maleates and other structurally similar plasticizers has been investigated. These studies provide a basis for inferring the likely biodegradation pathways for this compound. The biodegradability of diesters is influenced by the nature of the alcohol and acid moieties, with the length and branching of the alkyl chains playing a significant role.
Research on other plasticizers, such as certain phthalates, has shown that biodegradation can proceed readily under aerobic conditions, often initiated by the enzymatic hydrolysis of the ester bonds. nih.govacs.org For instance, studies on di(2-ethylhexyl) maleate have indicated that while it can be biodegraded, the rate may be slower compared to simpler esters like succinates. mcgill.ca The presence of microorganisms with the requisite enzymatic machinery is a critical factor in the rate and extent of degradation.
The microbial degradation of esters like this compound is primarily an aerobic process initiated by the cleavage of the ester linkages. frontiersin.org This initial step is typically catalyzed by esterase enzymes, such as hydrolases and cutinases, which are produced by a wide variety of microorganisms. nih.govacs.org The process results in the formation of maleic acid and amyl alcohol.
Following the initial hydrolysis, the resulting metabolites are further catabolized through central metabolic pathways. Amyl alcohol, a five-carbon alcohol, is expected to be readily biodegradable and can be utilized as a carbon and energy source by microorganisms. Maleic acid can be transformed by microbial enzymes, such as maleate isomerase, which converts it to fumaric acid. mdpi.com Fumaric acid is an intermediate in the citric acid cycle (TCA cycle), a central metabolic pathway in most organisms. Some microorganisms have been specifically identified for their ability to utilize maleate, converting it to D-malate. nih.gov
Ester Hydrolysis: this compound is hydrolyzed by microbial esterases into two molecules of amyl alcohol and one molecule of maleic acid.
Alcohol Catabolism: Amyl alcohol is oxidized and enters central metabolism.
Maleic Acid Transformation: Maleic acid is isomerized to fumarate (B1241708), which then enters the TCA cycle.
Enzymatic biotransformation utilizes isolated enzymes or whole-cell systems to carry out specific chemical reactions. mdpi.com In the context of this compound, enzymes like lipases and esterases are key candidates for its transformation. These enzymes can catalyze the hydrolysis of the ester bonds under controlled conditions. The use of enzymes for the degradation of plasticizers is an area of active research, with cutinases from fungi like Fusarium oxysporum showing effectiveness in degrading phthalate (B1215562) esters, which share structural similarities with dialkyl maleates. nih.govacs.org
Research has also demonstrated the potential for one-pot, multi-enzyme cascade biotransformations to convert maleic acid into other valuable chemicals like β-alanine, indicating that the maleate moiety is amenable to enzymatic conversion. mdpi.com While specific studies on the enzymatic biotransformation of this compound are lacking, the existing literature on related compounds suggests that it is a viable degradation pathway.
Abiotic Degradation Processes
Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. Ester compounds, including this compound, are susceptible to hydrolysis, particularly under acidic or alkaline conditions. machinerylubrication.comcir-safety.org The ester linkage is the site of hydrolytic attack, leading to the formation of the parent alcohol (amyl alcohol) and carboxylic acid (maleic acid).
The rate of hydrolysis is influenced by pH and temperature. Generally, the rate is slowest at neutral pH and increases significantly in acidic or basic environments. While some formulations containing dialkyl maleates are noted for their improved hydrolytic stability, this is a relative term and does not imply complete resistance to hydrolysis. univarsolutions.co.ukmatweb.com The inherent susceptibility of the ester bonds in this compound to hydrolysis suggests that this will be a relevant abiotic degradation pathway in aqueous environments.
Table 1: General Factors Influencing Hydrolytic Degradation of Esters
| Factor | Influence on Hydrolysis Rate |
|---|---|
| pH | Increased rate under acidic and alkaline conditions |
| Temperature | Higher temperatures generally increase the reaction rate |
| Chemical Structure | Steric hindrance around the ester group can slow hydrolysis |
Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light, particularly in the ultraviolet (UV) portion of the solar spectrum. pharmacareers.in This process can occur through two primary mechanisms:
Direct Photolysis: The chemical itself absorbs light energy, leading to an excited state that can then undergo bond cleavage or other transformations. pharmacareers.in
Indirect Photolysis: Other substances in the environment, known as photosensitizers, absorb light and produce reactive species (e.g., hydroxyl radicals) that then react with and degrade the chemical of interest. pharmacareers.in
Environmental Monitoring and Presence in Research Studies
Environmental monitoring provides data on the occurrence and concentration of chemicals in various environmental compartments, such as water, soil, and air. biomerieux.comebp.global Despite its industrial use, there is a notable lack of published research studies that specifically monitor for the presence of this compound in the environment. While "amyl maleate" has been listed in a chemical hygiene plan, this does not constitute an environmental monitoring study. northampton.edu The absence of such data makes it difficult to assess the extent of environmental exposure and to validate the degradation pathways predicted from laboratory studies. Further research, including the development of sensitive analytical methods, is needed to determine the environmental concentrations and fate of this compound.
Sustainable Production and Green Chemistry Principles in this compound Synthesisiea-amf.orgrsc.org
The synthesis of this compound, like many chemical production processes, is undergoing scrutiny through the lens of green and sustainable chemistry. The goal is to develop manufacturing methods that are not only efficient and economical but also minimize environmental impact. rroij.com This involves applying the core principles of green chemistry, which advocate for the reduction of waste, use of renewable resources, development of safer chemicals, and enhancement of energy efficiency. acs.orgsigmaaldrich.com
The conventional synthesis of this compound involves the esterification of maleic anhydride (B1165640) with two molecules of pentanol (B124592), typically in the presence of an acid catalyst. vulcanchem.comsaapedia.org While effective, this process is being re-evaluated to improve its environmental profile. Key areas of research and implementation include the use of renewable feedstocks, development of greener catalytic systems, optimization of reaction efficiency to improve atom economy and reduce the E-factor, and designing energy-efficient processes.
Renewable Feedstocks
A significant step towards sustainability is the transition from fossil-based feedstocks to renewable alternatives. d-nb.info For this compound, this involves sourcing its precursors, maleic anhydride and pentanol, from biomass.
Bio-based Maleic Anhydride: Traditionally derived from the oxidation of benzene (B151609) or n-butane, maleic anhydride can also be produced from renewable platform chemicals. google.com For instance, furfural, which is derived from lignocellulosic biomass like corn cobs and sugarcane bagasse, can be oxidized to produce maleic anhydride. researchgate.net This bio-based route offers a direct path to a key precursor from a renewable carbon source.
Bio-based Pentanol (Amyl Alcohol): Pentanol can be produced through the fermentation of sugars and starches derived from biomass. It is a natural component of fusel oil, a by-product of ethanol (B145695) fermentation. Advances in metabolic engineering aim to enhance the yield and selectivity of pentanol production from microbial systems.
The use of renewable feedstocks, such as biomethane and bionaphtha, at the beginning of complex chemical production chains is a strategy being adopted to reduce the consumption of fossil fuels. basf.com Companies are increasingly sourcing renewable raw materials certified under sustainability schemes like ISCC PLUS or REDcert². basf.com
Green Catalysis
Catalysts are crucial for the esterification reaction, but traditional homogeneous acid catalysts like sulfuric acid pose challenges related to corrosion, product separation, and waste generation. Green chemistry promotes the use of catalysts that are highly efficient, selective, and reusable. sigmaaldrich.com
Heterogeneous Catalysts: Solid acid catalysts, such as zeolites, ion-exchange resins, and supported metal oxides, offer a greener alternative. acs.org They are easily separated from the reaction mixture by filtration, can be recycled multiple times, and are generally less corrosive. For similar esterification reactions, catalysts like nano γ-Fe2O3 have been shown to be magnetically recyclable, allowing for easy separation and reuse for at least 10 cycles without significant loss of activity. researchgate.net
Enzymatic Catalysis: Lipases are enzymes that can catalyze esterification reactions under mild conditions (ambient temperature and pressure). This approach avoids the need for harsh chemicals and high energy input. acs.org The high specificity of enzymes can lead to purer products and less waste. acs.org
Organocatalysts: The use of small organic molecules as catalysts, such as proline, is another area of green chemistry research. acs.org These metal-free catalysts can be less toxic and sourced from natural materials. acs.org
The table below compares different catalytic approaches that could be applied to this compound synthesis.
Table 1: Comparison of Catalytic Systems for Ester Synthesis
| Catalyst Type | Examples | Advantages | Disadvantages |
|---|---|---|---|
| Homogeneous Acid | Sulfuric Acid, p-Toluenesulfonic acid | High activity, low cost | Corrosive, difficult to separate, generates waste |
| Heterogeneous Solid Acid | Zeolites, Ion-exchange resins, Metal oxides | Easily separable, reusable, non-corrosive acs.org | May have lower activity than homogeneous catalysts |
| Enzymatic | Lipases | High selectivity, mild reaction conditions, biodegradable acs.org | Higher cost, potential for denaturation |
| Organocatalysts | Proline, DMAP | Metal-free, often low toxicity acs.org | May require higher catalyst loading |
Atom Economy and E-Factor
Green chemistry emphasizes maximizing the incorporation of all reactant atoms into the final product, a concept known as atom economy. primescholars.com For the synthesis of this compound from maleic anhydride and pentanol, the reaction is an addition followed by a condensation.
Reaction: C₄H₂O₃ (Maleic Anhydride) + 2 C₅H₁₂O (Pentanol) → C₁₄H₂₄O₄ (this compound) + H₂O (Water)
The theoretical atom economy for this reaction is high, as the only byproduct is water.
Atom Economy Calculation
| Compound | Formula | Molar Mass ( g/mol ) |
|---|---|---|
| Desired Product | ||
| This compound | C₁₄H₂₄O₄ | 256.34 |
| Reactants | ||
| Maleic Anhydride | C₄H₂O₃ | 98.06 |
Formula: % Atom Economy = (Molar Mass of Desired Product / Sum of Molar Masses of All Reactants) x 100
Calculation: % Atom Economy = (256.34 / (98.06 + 2 * 88.15)) x 100 = (256.34 / 274.36) x 100 ≈ 93.4%
Table 2: Green Chemistry Metrics in Chemical Synthesis
| Metric | Definition | Ideal Value | Relevance to this compound Synthesis |
|---|---|---|---|
| Atom Economy | (MW of desired product / Σ MW of all reactants) x 100 primescholars.com | 100% studymind.co.uk | The inherent efficiency of the chemical transformation is high. |
| Percentage Yield | (Actual yield / Theoretical yield) x 100 savemyexams.com | 100% | Practical measure of reaction efficiency; affects the E-Factor. |
Energy Efficiency and Process Intensification
A core principle of green chemistry is to conduct reactions at ambient temperature and pressure whenever possible to minimize energy consumption. acs.org Research into energy-efficient methodologies includes:
Microwave-Assisted Synthesis: Microwave heating can significantly accelerate reaction rates, often leading to shorter reaction times and reduced energy use compared to conventional heating. researchgate.netrsc.org
Process Intensification: Combining multiple reaction and separation steps into a single unit, such as a reactive distillation column, can improve energy efficiency and reduce capital costs. google.com In this process for a similar compound, dimethyl maleate, the esterification reaction and the removal of the water byproduct occur simultaneously, driving the reaction towards completion and simplifying purification. google.com
Life Cycle Assessment (LCA)
A comprehensive evaluation of the sustainability of this compound production involves a Life Cycle Assessment (LCA). corbion.com An LCA is a methodology that quantifies the environmental impacts associated with all stages of a product's life, from raw material extraction ("cradle") through manufacturing, use, and end-of-life disposal or recycling ("grave"). millerchemical.comgaiacompany.io For this compound, an LCA would assess factors such as:
The carbon footprint associated with sourcing precursors from either fossil or bio-based routes.
Energy consumption during the synthesis process.
Water usage.
The environmental impact of waste streams.
The final fate of the product after its use, considering its ready biodegradability. vulcanchem.com
Analytical and Spectroscopic Methodologies for Diamyl Maleate Research
Chromatographic Techniques for Separation and Quantification
Chromatography is essential for isolating diamyl maleate (B1232345) from reaction mixtures, byproducts, or environmental samples, and for quantifying its purity and concentration. Gas chromatography and high-performance liquid chromatography are the most prevalent techniques utilized for these purposes.
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like diamyl maleate. It is frequently used to monitor reaction progress, assess product purity, and quantify the compound in various matrices. In GC, the sample is vaporized and transported by an inert carrier gas through a capillary column containing a stationary phase. Separation is achieved based on the differential partitioning of analytes between the mobile and stationary phases.
The retention time of maleate esters in a GC system is influenced by factors such as their volatility and the polarity of the stationary phase. For a homologous series of dialkyl maleates, the retention time generally increases with the length of the alkyl chain due to decreasing volatility. Therefore, this compound would be expected to have a longer retention time than shorter-chain esters like dimethyl or diethyl maleate under identical conditions. bohrium.comchromforum.org GC is often coupled with a mass spectrometer (GC-MS) for definitive identification of the separated components. nih.gov
| Parameter | Typical Condition |
|---|---|
| Column | DB-35MS or similar mid-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium, constant flow rate (e.g., 1.0 mL/min) |
| Injector Temperature | 230–250 °C |
| Oven Temperature Program | Initial temp 60 °C, ramp at 15 °C/min to 250 °C, hold for 8 min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for the separation and quantification of compounds that may not be sufficiently volatile or stable for GC analysis. For this compound, reversed-phase HPLC is the most common approach. sielc.com In this mode, a non-polar stationary phase (typically C18) is used with a polar mobile phase. sielc.comresearchgate.net
Due to its long alkyl chains, this compound is a relatively non-polar molecule and will be well-retained on a C18 column. The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). sielc.comsielc.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure efficient elution and good peak shape. Detection is commonly achieved using an ultraviolet (UV) detector, as the carbon-carbon double bond conjugated with the carbonyl groups provides a chromophore that absorbs in the low UV range (around 210-220 nm). jordilabs.comsielc.com
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
| Detection | UV at 215 nm |
Spectroscopic Characterization in Research Contexts
Spectroscopic methods are indispensable for confirming the identity and elucidating the detailed structure of this compound. Techniques such as NMR, IR, and mass spectrometry each provide unique and complementary information about the molecule's framework and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the structural elucidation of organic molecules, including this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. youtube.com
In the ¹H NMR spectrum of this compound, the two protons on the carbon-carbon double bond are chemically equivalent due to the symmetry of the maleate moiety and typically appear as a singlet. The protons on the amyl chains would show distinct signals corresponding to the -OCH₂- group (a triplet), the adjacent three -CH₂- groups (multiplets), and the terminal -CH₃ group (a triplet). libretexts.org
The ¹³C NMR spectrum would show characteristic signals for the carbonyl carbon, the olefinic carbons of the double bond, and the distinct carbons of the amyl groups. rsc.org To unambiguously assign all signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are employed. sdsu.eduyoutube.com COSY identifies proton-proton couplings within the amyl chains, while HMBC reveals longer-range correlations between protons and carbons (e.g., between the -OCH₂- protons and the carbonyl carbon), confirming the ester linkage. researchgate.netutsunomiya-u.ac.jp
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Ester C=O | - | ~165 |
| Olefinic CH=CH | ~6.2-6.3 (singlet) | ~129-130 |
| -OCH₂- | ~4.2 (triplet) | ~66 |
| -OCH₂CH₂- | ~1.7 (multiplet) | ~28 |
| -CH₂CH₂CH₃ | ~1.3-1.4 (multiplet) | ~22 |
| -CH₂CH₃ | ~1.3-1.4 (multiplet) | ~29 |
| Terminal -CH₃ | ~0.9 (triplet) | ~14 |
Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by strong absorption bands corresponding to the vibrations of its constituent bonds. nih.gov
The most prominent feature is the intense C=O stretching vibration of the ester carbonyl groups, which typically appears in the range of 1720-1740 cm⁻¹. wikipedia.orgorgchemboulder.com The presence of conjugation with the C=C double bond shifts this absorption to a slightly lower wavenumber compared to a saturated ester. libretexts.org Another key absorption is the C=C stretching vibration of the maleate backbone, which is observed around 1645 cm⁻¹. Additionally, the spectrum will display strong, characteristic C-O stretching bands associated with the ester linkage in the 1300-1000 cm⁻¹ region. spectroscopyonline.com Absorptions corresponding to C-H stretching and bending vibrations from the amyl chains will also be present.
| Wavenumber (cm⁻¹) | Vibration | Intensity |
|---|---|---|
| 2960-2850 | C-H stretch (alkyl) | Medium-Strong |
| 1725-1735 | C=O stretch (α,β-unsaturated ester) | Strong |
| ~1645 | C=C stretch (conjugated) | Medium |
| 1250-1280 | C-O stretch (asymmetric) | Strong |
| 1150-1170 | C-O stretch (symmetric) | Strong |
Mass spectrometry (MS) is a technique that provides information about the molecular weight and elemental composition of a compound. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z).
| m/z | Possible Fragment Ion | Formula |
|---|---|---|
| 256 | Molecular Ion [M]⁺ | [C₁₄H₂₄O₄]⁺ |
| 185 | [M - OC₅H₁₁]⁺ | [C₉H₁₃O₃]⁺ |
| 186 | [M - C₅H₁₀]⁺ (McLafferty Rearrangement) | [C₉H₁₄O₄]⁺ |
| 99 | [Maleic anhydride (B1165640) + H]⁺ | [C₄H₃O₃]⁺ |
| 71 | Amyl cation | [C₅H₁₁]⁺ |
Compound Index
| Compound Name |
|---|
| Acetonitrile |
| This compound |
| Dibutyl maleate |
| Diethyl maleate |
| Dimethyl maleate |
| Methanol |
| Water |
Advanced Hyphenated Techniques (e.g., GC-MS, LC-MS)
Hyphenated analytical techniques, which combine a separation method with a spectroscopic method, are powerful tools for the detailed analysis of chemical compounds. For a substance like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable for its identification, quantification, and the characterization of related impurities or degradation products.
Gas Chromatography-Mass Spectrometry (GC-MS) is a preferred method for the analysis of volatile and thermally stable compounds such as this compound. In this technique, the sample is first vaporized and separated based on its boiling point and affinity for the stationary phase within a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a "molecular fingerprint" for identification.
A typical GC-MS method for the analysis of plasticizers like this compound would involve a non-polar or medium-polarity capillary column. researchgate.net The temperature program would be designed to ensure the elution of this compound within a reasonable time frame, providing good separation from other components in a mixture.
Interactive Data Table: Representative GC-MS Parameters for this compound Analysis
| Parameter | Value |
| GC System | Agilent 8890 GC or similar |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temperature | 280 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | 100 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 5 min |
| MS System | Agilent 5977B MSD or similar |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-550 |
| Expected Retention Time | 15-20 min |
Liquid Chromatography-Mass Spectrometry (LC-MS) serves as a complementary technique, particularly for less volatile or thermally labile compounds. While this compound is amenable to GC-MS, LC-MS could be employed for its analysis in complex matrices where minimal sample preparation is desired or for the analysis of its non-volatile degradation products. nih.gov
In LC-MS, the separation occurs in the liquid phase, typically using a reversed-phase column where a non-polar stationary phase is used with a polar mobile phase. For a relatively non-polar compound like this compound, a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol would be appropriate.
The interface between the LC and the MS is crucial. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization techniques. For this compound, which lacks readily ionizable functional groups, APCI might be more effective. The resulting mass spectrum would primarily show the protonated molecule [M+H]+ or adducts with mobile phase components.
Interactive Data Table: Representative LC-MS Parameters for this compound Analysis
| Parameter | Value |
| LC System | Agilent 1290 Infinity II or similar |
| Column | Zorbax Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 70% B to 100% B over 10 min |
| Flow Rate | 0.4 mL/min |
| MS System | Agilent 6470 Triple Quadrupole or similar |
| Ionization Mode | Atmospheric Pressure Chemical Ionization (APCI), positive mode |
| Mass Range | m/z 100-600 |
| Expected Retention Time | 5-8 min |
Thermal Analysis Techniques (e.g., DSC, TGA)
Thermal analysis techniques are essential for characterizing the physical and chemical properties of materials as a function of temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable information about the thermal stability, phase transitions, and decomposition of this compound.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to determine transition temperatures such as melting point, glass transition temperature, and crystallization temperature, as well as the enthalpy of these transitions. For a liquid sample like this compound, DSC would be used to determine its boiling point and potentially any solid-state transitions at sub-ambient temperatures. A typical DSC thermogram for a pure liquid would show a broad endotherm corresponding to its boiling point.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. TGA is primarily used to evaluate the thermal stability and decomposition profile of a material. A TGA curve for this compound would show a stable baseline at lower temperatures, followed by a sharp decrease in mass as the compound volatilizes or decomposes at elevated temperatures. The onset temperature of this mass loss is an indicator of its thermal stability. The analysis can be performed in an inert atmosphere (e.g., nitrogen) to study thermal decomposition or in an oxidative atmosphere (e.g., air) to study oxidative degradation.
While specific experimental DSC and TGA data for this compound are not widely published, the expected behavior can be inferred from data on similar long-chain dialkyl esters. The boiling point would be the most prominent feature in a DSC scan under atmospheric pressure, and the TGA would indicate the temperature range of its volatilization and eventual decomposition.
Interactive Data Table: Expected Thermal Properties of this compound
| Property | Technique | Expected Value/Observation |
| Boiling Point | DSC | Endothermic peak corresponding to boiling. |
| Decomposition Temperature | TGA | Onset of mass loss in the range of 200-300 °C. |
| Thermal Stability | TGA | Stable up to approximately 200 °C in an inert atmosphere. |
| Residue at 600 °C | TGA | Near 0% residue, indicating complete volatilization/decomposition. |
X-Ray Diffraction (XRD) for Structural Insights
X-ray Diffraction (XRD) is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. In XRD, a beam of X-rays is directed at a crystalline sample, and the resulting diffraction pattern of scattered X-rays is analyzed to determine the arrangement of atoms within the crystal lattice.
For a compound like this compound, which is a liquid at room temperature, obtaining a single crystal suitable for XRD analysis would require cryo-crystallography techniques, where the sample is crystallized and maintained at a very low temperature. If a crystalline form of this compound could be obtained, XRD analysis would provide precise information on its three-dimensional structure.
The key structural insights that could be gained from an XRD study of this compound include:
Molecular Conformation: The precise arrangement of the atoms in the molecule, including the conformation of the amyl chains and the geometry around the carbon-carbon double bond of the maleate group.
Bond Lengths and Angles: Accurate measurements of the distances between atoms and the angles between chemical bonds.
Crystal Packing: How the individual this compound molecules are arranged in the crystal lattice, including intermolecular interactions such as van der Waals forces.
While no specific crystal structure data for this compound is currently available in the crystallographic databases, studies on other long-chain alkyl esters have shown that the long spacings in their powder XRD patterns are a linear function of the number of carbon atoms in the alkyl chains. This suggests that if this compound were to be crystallized, its unit cell dimensions would be influenced by the length of the amyl groups.
Interactive Data Table: Hypothetical Crystallographic Data for this compound
| Parameter | Expected Information |
| Crystal System | To be determined (e.g., Monoclinic, Orthorhombic) |
| Space Group | To be determined |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Would reflect the size and shape of the molecule. |
| Molecules per Unit Cell (Z) | To be determined |
| Calculated Density | Can be derived from the unit cell volume and molecular weight. |
Computational and Theoretical Investigations of Diamyl Maleate
Quantum Chemical Calculations on Molecular Structure and Electronic Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental structural and electronic characteristics of diamyl maleate (B1232345). researchgate.netarxiv.org These computational methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule, from which numerous properties can be derived. researchgate.netwikipedia.org
Furthermore, frontier molecular orbital analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energies of the HOMO and LUMO and the gap between them are key indicators of a molecule's chemical reactivity and kinetic stability. researchgate.net Regions of negative Molecular Electrostatic Potential (MEP) correspond to areas of high electron density, indicating likely sites for electrophilic attack. researchgate.net While specific quantum chemical data for diamyl maleate is not extensively published, the table below outlines the typical parameters that would be determined in such a study.
| Calculated Property | Significance for this compound | Typical Computational Method |
|---|---|---|
| Optimized Molecular Geometry | Provides bond lengths, bond angles, and dihedral angles for the most stable conformation. | DFT (e.g., B3LYP/6-31G(d)) |
| Atomic Charges (e.g., Mulliken) | Indicates the partial charge on each atom, revealing the polarity of C=O, C-O, and C=C bonds. | Population Analysis (e.g., Mulliken, NBO) |
| Molecular Dipole Moment | Quantifies the overall polarity of the molecule, influencing its interactions with solvents and other polar molecules. | DFT |
| HOMO-LUMO Energies & Gap | The HOMO-LUMO gap is a critical indicator of chemical reactivity, with a smaller gap often implying higher reactivity. | DFT, TD-DFT |
| Molecular Electrostatic Potential (MEP) | Maps electron-rich and electron-poor regions, predicting sites for nucleophilic and electrophilic attack. | DFT |
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. mdpi.comdovepress.com For a molecule like this compound, which possesses considerable flexibility in its two amyl side chains, MD simulations are invaluable for exploring its conformational landscape. nih.gov
The primary goals of performing MD simulations on this compound would be to:
Identify the most stable and frequently occurring conformations (rotamers) in a given solvent.
Determine the energy barriers between different conformational states, providing insight into the molecule's flexibility. copernicus.org
Analyze how the molecule interacts with its environment, such as solvent molecules or other reactants. researchgate.net
| Simulation Aspect | Objective for this compound | Information Gained |
|---|---|---|
| Conformational Sampling | To explore the full range of possible shapes the molecule can adopt. | Identification of low-energy conformers, population distributions. |
| Torsional Angle Analysis | To monitor the rotation around the C-O and C-C single bonds of the ester and amyl groups. | Preferred dihedral angles and barriers to rotation. |
| Solvent Interactions | To simulate the behavior of this compound in a solvent like water or an organic solvent. | Solvation structure, hydrogen bonding (if applicable), and solvent effects on conformation. |
| Radius of Gyration | To measure the compactness of the molecule over time. | Insights into how the flexible chains fold or extend in solution. |
Reaction Pathway Modeling and Transition State Analysis
Computational modeling is a powerful tool for investigating the detailed mechanisms of chemical reactions involving maleate esters. researchgate.net By mapping the potential energy surface (PES) of a reaction, researchers can identify the most likely pathway from reactants to products, including the high-energy transition state that must be overcome. numberanalytics.com
Transition State Theory (TST) is the cornerstone of these investigations. rsc.orggithub.io A transition state is the specific molecular configuration at the peak of the energy barrier separating reactants and products. numberanalytics.com Locating this first-order saddle point on the PES and calculating its energy allows for the determination of the reaction's activation energy, which is a key factor governing the reaction rate. numberanalytics.comresearchgate.net
For this compound, several important reactions could be modeled:
Isomerization: The conversion of the cis (maleate) isomer to the trans (fumarate) isomer is a critical reaction, as the two isomers have different reactivities. scialert.netutwente.nl Modeling can elucidate the mechanism, for example, whether it proceeds through a catalyzed or uncatalyzed pathway. acs.org
Hydrogenation: The saturation of the carbon-carbon double bond to form diamyl succinate (B1194679). DFT calculations on similar systems like dimethyl maleate have detailed the reaction mechanism, showing how hydrogen atoms add across the double bond, and have calculated the energy barriers for these steps. acs.org
Esterification/Hydrolysis: Modeling the formation of this compound from maleic anhydride (B1165640) and amyl alcohol, or its reverse reaction (hydrolysis), can provide insights into the reaction kinetics and equilibrium. pan.pl
| Reaction Type | Computational Objective | Key Findings from Analogous Systems |
|---|---|---|
| Cis-Trans Isomerization | Determine the energy barrier and mechanism for conversion to the fumarate (B1241708) isomer. | Amine-catalyzed isomerization proceeds via a specific addition-rotation-elimination mechanism. acs.org |
| Hydrogenation (C=C) | Model the stepwise addition of H₂ across the double bond and find the transition states. | For dimethyl maleate, hydrogenation involves dissociative adsorption of H₂ on a catalyst surface followed by sequential H atom attack. acs.org |
| Esterification | Calculate the activation energies for the two-step reaction from maleic anhydride. | The initial ring-opening is rapid, while the second esterification is slower, reversible, and typically requires a catalyst. pan.pl |
| Polymerization Initiation | Analyze the addition of a radical initiator to the double bond. | The reactivity is highly dependent on the electronic structure of the monomer and the nature of the initiator radical. dergipark.org.tr |
Structure-Reactivity Relationship Prediction in Polymerization
The relationship between a monomer's structure and its behavior in polymerization is a critical area where computational modeling can provide predictive insights. For this compound, theoretical investigations can help predict its reactivity with other monomers and explain experimental observations.
A key structural feature governing the reactivity of dialkyl maleates is their cis configuration. This stereochemistry introduces significant steric hindrance around the double bond, making it less accessible to approaching radicals or propagating polymer chains. This is in stark contrast to the corresponding trans isomer, dialkyl fumarate. Computational and experimental studies have shown that fumarates are substantially more reactive in copolymerization reactions. For instance, in copolymerization with styrene (B11656), the fumarate form is reported to be almost 20 times more reactive than the maleate form. scialert.net This difference is attributed to the more open and accessible nature of the trans double bond. scialert.netutwente.nl
Quantitative Structure-Activity Relationship (QSAR) models offer another computational approach to predict reactivity. frontiersin.org QSAR studies establish a statistical correlation between a set of calculated molecular descriptors (e.g., electronic, steric, and thermodynamic properties) and an observed activity, such as polymerization rate or reactivity ratio. ijpsnonline.com By developing a QSAR model for a series of maleate and fumarate esters, one could predict the polymerization behavior of this compound without synthesizing it first.
| Isomer | Stereochemistry | Relative Polymerization Reactivity | Structural Reason |
|---|---|---|---|
| This compound | Cis | Low | Steric hindrance from the two ester groups being on the same side of the C=C bond, limiting access for attack. scialert.net |
| Diamyl Fumarate | Trans | High | The ester groups are on opposite sides, allowing for easier access to the C=C double bond by propagating radicals. scialert.netutwente.nl |
The principles of a QSAR study for predicting polymerization reactivity would involve several key steps.
| QSAR Step | Description | Example Descriptors for this compound |
|---|---|---|
| Data Set Compilation | Gathering experimental polymerization data (e.g., reactivity ratios) for a series of related monomers. | Reactivity ratios for various dialkyl maleates and fumarates in copolymerization with styrene or vinyl acetate (B1210297). sid.ir |
| Descriptor Calculation | Using computational software to calculate a wide range of molecular descriptors for each monomer. frontiersin.org | HOMO/LUMO energies, dipole moment, molecular volume, surface area, specific atomic charges. |
| Model Development | Using statistical methods (e.g., multiple linear regression) to build a mathematical equation linking descriptors to reactivity. | Reactivity = c₀ + c₁(HOMO) + c₂(Steric Factor) + ... |
| Model Validation | Testing the model's predictive power on a set of molecules not used in its development. frontiersin.org | Using the developed equation to predict the reactivity of a known monomer and comparing it to the experimental value. |
Future Directions and Emerging Research Avenues for Diamyl Maleate
Novel Synthetic Approaches and Catalytic Systems
The traditional synthesis of dialkyl maleates involves the esterification of maleic acid or its anhydride (B1165640) with the corresponding alcohol, often using homogeneous acid catalysts like sulfuric acid or p-toluenesulfonic acid. google.com However, these methods present challenges related to catalyst separation, reactor corrosion, and waste generation. Future research is increasingly focused on developing more efficient, selective, and sustainable catalytic systems.
Solid Acid Catalysts: A significant area of innovation lies in the use of heterogeneous solid acid catalysts. These catalysts offer advantages such as easy separation from the reaction mixture, reusability, and reduced environmental impact. xjishu.com Research has shown that solid acid catalysts are effective for the synthesis of various dialkyl maleates. For instance, one study pointed out that a solid acid catalyst is a good catalyst for the synthesis of diisoamyl maleate (B1232345), a close isomer of diamyl maleate. xjishu.com Similarly, mesoporous siliceous SBA-15-supported copper catalysts have been prepared and systematically characterized for the hydrogenolysis of dimethyl maleate. capes.gov.br While the primary application here is different, the development of such structured catalysts highlights a trend toward more sophisticated heterogeneous systems that could be adapted for this compound synthesis.
| Catalyst Type | Example | Potential Advantage for this compound Synthesis | Source |
| Solid Acid Catalyst | Sulfated Zirconia | High activity, reusability, low corrosion | mdpi.com |
| Supported Metal Catalyst | Cu/SBA-15 | High surface area, potential for multi-step reactions | capes.gov.br |
| Ionic Liquid | Naphthalenesulfonic acid methylal | Mild reaction conditions, high yield | google.com |
Biocatalysis: The use of enzymes, or biocatalysis, represents a frontier in green chemical synthesis. mdpi.commt.com Biocatalysis offers high specificity and operates under mild conditions, reducing energy consumption and byproduct formation. mt.com While specific research on the biocatalytic synthesis of this compound is not yet prominent, the principles have been successfully applied to other esters. mdpi.com Future research could explore the use of lipases for the direct esterification of maleic acid with amyl alcohol to produce this compound. This approach aligns with the growing demand for sustainable and bio-based chemical manufacturing. unep.orgjnj.com
Advanced Material Science Applications
Dialkyl maleates are versatile monomers and modifiers in polymer chemistry. chemicalbull.com Their incorporation into polymer chains can impart properties such as flexibility, adhesion, and improved resistance to UV radiation. chemicalbull.com
Copolymers and Adhesives: A key application for this compound is in the production of copolymers. A patent describes the copolymerization of N-vinylpyrrolidone with various dialkyl maleates, including this compound, to create water-insensitive, tacky, and flexible polymeric materials. google.com These copolymers are particularly suitable for use as pressure-sensitive adhesives. google.com The ratio of N-vinylpyrrolidone to the dialkyl maleate in the polymer system determines its properties; for instance, exceeding a 5:1 molar ratio tends to make the polymers more water-sensitive and hexane-insoluble. google.com
Plasticizers: Dialkyl maleates can also function as plasticizers, additives that increase the flexibility and durability of polymers. Research into less toxic alternatives to commonly used phthalate (B1215562) plasticizers has identified dibutyl maleate as a promising candidate in polyvinyl butyral (PVB) based binder systems. dtu.dk This suggests a potential avenue for this compound as a higher molecular weight plasticizer, which could offer lower volatility and migration in polymer matrices.
Specialty Polymers: Diallyl maleate, a related compound, is used to create polymers with unique characteristics. For example, copolymers of diallyl maleate and allyl diglycol carbonate have been investigated as nuclear track detectors, where the composition can be adjusted to control the sensitivity for detecting heavy charged particles. researchgate.net While this compound lacks the reactive allyl groups, its long alkyl chains could be exploited to create polymers with tailored thermal or mechanical properties for other advanced applications.
Green and Sustainable Chemistry Innovations
The principles of green and sustainable chemistry focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. unep.orgjnj.comitrcweb.org For this compound, these principles can be applied across its lifecycle.
Renewable Feedstocks: A key aspect of green chemistry is the use of renewable resources. Amyl alcohol, a precursor to this compound, can be produced from biomass through fermentation processes (as bio-amyl alcohol). Utilizing bio-based amyl alcohol would significantly improve the sustainability profile of this compound. This aligns with the broader goal of shifting from petrochemical-based feedstocks to renewable alternatives.
Designing for Degradability: Future research could also focus on the environmental fate of polymers and materials containing this compound. By designing polymers that are biodegradable or can be more easily recycled, the end-of-life impact of these materials can be minimized, contributing to a more circular economy. itrcweb.org
Interdisciplinary Research with this compound
The full potential of this compound can be unlocked through interdisciplinary research, which integrates knowledge and methodologies from multiple scientific fields. mdpi.comncsu.eduaup.nl
Chemistry and Materials Science: The collaboration between chemists and material scientists is crucial for designing novel polymers with specific functionalities. aurorascientific.comscivisionpub.com For example, by systematically varying the structure of the dialkyl maleate (e.g., using different isomers of amyl alcohol), researchers can fine-tune the properties of copolymers for specific applications, such as advanced coatings, sealants, or biomedical devices. chemicalbull.comaurorascientific.com The study of diallyl maleate in gels for potential drug release applications showcases how polymer chemistry can intersect with pharmaceutical science. mdpi.com
Chemistry and Biology/Toxicology: As this compound is considered for applications like plasticizers in consumer products or as a component in biomedical materials, its interaction with biological systems must be thoroughly understood. Interdisciplinary research involving chemists, toxicologists, and biologists will be essential to assess its biocompatibility and long-term safety profile. This is particularly important in the context of finding safer alternatives to potentially harmful substances. dtu.dk
Chemistry and Engineering: The scale-up of any new chemical process from the laboratory to industrial production requires the expertise of chemical engineers. Interdisciplinary teams of chemists and engineers can work together to design and optimize manufacturing processes for this compound that are not only economically viable but also adhere to the principles of green engineering, ensuring safety, efficiency, and sustainability. unep.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
